![molecular formula C14H9ClN2O B11860349 5-Chloro-2-phenylquinazolin-4(3H)-one](/img/structure/B11860349.png)
5-Chloro-2-phenylquinazolin-4(3H)-one
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Overview
Description
5-Chloro-2-phenylquinazolin-4(3H)-one is a useful research compound. Its molecular formula is C14H9ClN2O and its molecular weight is 256.68 g/mol. The purity is usually 95%.
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Biological Activity
5-Chloro-2-phenylquinazolin-4(3H)-one is a compound belonging to the quinazolinone family, which has garnered attention for its diverse biological activities, particularly in cancer therapy and as a potential anticonvulsant. This article presents a comprehensive overview of its biological activity, supported by recent research findings, case studies, and relevant data tables.
1. Anticancer Activity
Several studies have investigated the anticancer properties of this compound and its derivatives. The compound has demonstrated significant cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and ovarian cancer (A2780) cells.
Cytotoxicity Studies
A series of quinazolin-4(3H)-one derivatives were synthesized and evaluated for their cytotoxicity. Notably, compounds derived from this scaffold exhibited IC50 values significantly lower than the positive control lapatinib, indicating enhanced potency. For instance, specific derivatives showed IC50 values against MCF-7 cells ranging from 0.14 µM to 3.79 µM, while some derivatives were even more effective against A2780 cells with IC50 values as low as 0.14 µM .
Compound | Cell Line | IC50 (µM) | Comparison Control (Lapatinib) |
---|---|---|---|
2i | MCF-7 | 0.173 | 5.9 |
3i | A2780 | 0.14 | 12.11 |
Lapatinib | MCF-7 | 5.9 | - |
The anticancer activity of these compounds is attributed to their ability to inhibit multiple tyrosine kinases, such as CDK2, HER2, and EGFR. For example, molecular docking studies revealed that certain derivatives act as ATP non-competitive inhibitors against CDK2 and ATP competitive inhibitors against EGFR . This dual mechanism enhances their therapeutic potential in targeting cancer cells.
2. Anticonvulsant Activity
In addition to anticancer properties, quinazolinones have been explored for their anticonvulsant effects. Research indicated that derivatives of this compound exhibited promising results in various seizure models.
In Vivo Studies
For instance, one derivative was tested in mice and showed effective anti-seizure action across several models with minimal side effects such as neurotoxicity or hepatotoxicity . The effective doses (ED50) ranged from 23.5 mg/kg to 45.2 mg/kg depending on the seizure model used.
Compound | Model | ED50 (mg/kg) | TD50 (mg/kg) |
---|---|---|---|
Compound A | MES | 23.5 | 325.9 |
Compound B | scPTZ | 32.6 | 361.2 |
Compound C | 6-Hz | 45.2 | - |
3. Structure-Activity Relationship (SAR)
The structure-activity relationship studies have provided insights into how modifications to the quinazolinone core can enhance biological activity. For instance, the introduction of halogen substituents at specific positions on the phenyl ring has been shown to increase cytotoxicity against cancer cell lines .
4. Conclusion and Future Directions
The biological activity of this compound highlights its potential as a multi-target therapeutic agent in oncology and neurology. Ongoing research is necessary to further elucidate its mechanisms of action and optimize its pharmacological profile through targeted synthesis of novel derivatives.
Future studies should focus on:
- In vivo efficacy and safety assessments.
- Exploration of additional biological activities beyond anticancer and anticonvulsant effects.
- Development of formulations that enhance bioavailability and therapeutic outcomes.
The promising results from current studies underscore the importance of continuing research into quinazolinones as viable candidates for drug development in treating various diseases.
Scientific Research Applications
Anticancer Activity
5-Chloro-2-phenylquinazolin-4(3H)-one has shown promising results in the field of oncology. Various studies have evaluated its cytotoxic effects against multiple human tumor cell lines.
Case Studies and Findings
- Cytotoxicity Against Tumor Cell Lines : Research indicates that derivatives of quinazolinones, including this compound, exhibit potent cytotoxicity against various cancer cell lines such as MCF-7 (breast cancer), A2780 (ovarian cancer), and others. For instance, specific derivatives demonstrated IC50 values significantly lower than conventional chemotherapeutics like lapatinib, indicating enhanced potency .
- Mechanism of Action : The mechanism involves the inhibition of key enzymes such as dihydrofolate reductase (DHFR) and thymidylate synthase (TS), which are critical for DNA synthesis in rapidly dividing cancer cells. This inhibition leads to "thymineless cell death," a valuable target in cancer therapy .
Data Table: Cytotoxicity Results
Compound | Cell Line | IC50 (µM) | Comparison |
---|---|---|---|
This compound | MCF-7 | 3.79 ± 0.96 | More potent than lapatinib (5.9 ± 0.74) |
This compound | A2780 | 0.20 ± 0.02 | Significantly more potent than lapatinib (12.11 ± 1.03) |
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity, demonstrating effectiveness against various bacterial and fungal strains.
Research Insights
- Antibacterial Activity : Studies have shown that quinazolinone derivatives exhibit superior antibacterial activity compared to standard antibiotics, particularly against resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA). The Minimum Inhibitory Concentrations (MICs) for these compounds often fall below those of traditional treatments .
- Antifungal Activity : Although less potent than their antibacterial counterparts, some derivatives still show significant antifungal properties, indicating a broad spectrum of antimicrobial activity .
Data Table: Antimicrobial Efficacy
Compound | Pathogen | MIC (µM) | Activity Level |
---|---|---|---|
This compound | MRSA | 0.046 | High |
This compound | Candida albicans | 1.25 | Moderate |
Synthesis and Structural Modifications
The synthesis of this compound typically involves the reaction of o-amino benzamides with appropriate reagents under controlled conditions to yield high-purity products suitable for biological testing.
Synthesis Overview
Recent advancements have focused on green chemistry approaches to synthesize quinazolinones efficiently, minimizing environmental impact while maximizing yield .
Properties
Molecular Formula |
C14H9ClN2O |
---|---|
Molecular Weight |
256.68 g/mol |
IUPAC Name |
5-chloro-2-phenyl-3H-quinazolin-4-one |
InChI |
InChI=1S/C14H9ClN2O/c15-10-7-4-8-11-12(10)14(18)17-13(16-11)9-5-2-1-3-6-9/h1-8H,(H,16,17,18) |
InChI Key |
XZNVPUBSOYWXPY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=C(C(=CC=C3)Cl)C(=O)N2 |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.